molecular formula C9H8FN5O8 B11553170 N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline

N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline

Cat. No.: B11553170
M. Wt: 333.19 g/mol
InChI Key: VZYWRGFPPRRWIJ-UHFFFAOYSA-N
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Description

N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline is a compound that belongs to the class of energetic materials. These materials are known for their high energy content and are often used in applications requiring rapid energy release, such as explosives and propellants. The compound’s structure includes a fluorine atom and multiple nitro groups, which contribute to its energetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline typically involves the nitration of aniline derivatives. One common method includes the reaction of 4-fluoro-2,6-dinitroaniline with 2,2-dinitropropane under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, with a nitrating agent like nitric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced nitration techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, although its high reactivity limits its use in biological applications.

    Medicine: Limited use due to its high toxicity and reactivity, but it can be studied for its potential as a radiolabeled compound in diagnostic imaging.

    Industry: Primarily used in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism by which N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline exerts its effects involves the rapid release of energy upon decomposition. The nitro groups undergo exothermic reactions, releasing gases such as nitrogen and carbon dioxide. This rapid gas release generates a significant amount of pressure and heat, making the compound useful in explosive applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline is unique due to the presence of the fluorine atom, which can influence its reactivity and stability. The combination of multiple nitro groups and a fluorine atom makes it a highly energetic and reactive compound, suitable for specialized applications in the field of energetic materials .

Properties

Molecular Formula

C9H8FN5O8

Molecular Weight

333.19 g/mol

IUPAC Name

N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline

InChI

InChI=1S/C9H8FN5O8/c1-9(14(20)21,15(22)23)4-11-8-6(12(16)17)2-5(10)3-7(8)13(18)19/h2-3,11H,4H2,1H3

InChI Key

VZYWRGFPPRRWIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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